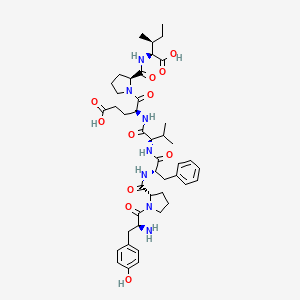

Tyr-Pro-Phe-Val-Glu-Pro-Ile

Description

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62)/t26-,30-,31-,32-,33-,34-,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHAJDGVKLXHK-LMXUZNBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

864.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthetic Pathways of Tyr Pro Phe Val Glu Pro Ile

Identification from Precursor Proteins: Human Beta-Casein Fragments

The peptide Tyr-Pro-Phe-Val-Glu-Pro-Ile is a fragment derived from human β-casein. zfin.org Human β-casein is a principal protein component of human milk. nih.gov The peptide sequence corresponds to amino acid residues 51-57 of the human β-casein protein. It is also known as human β-casomorphin-7, indicating its origin and its seven-amino-acid length. zfin.orgchemeurope.com

Research has focused on identifying peptide fragments from human β-casein that may possess biological activities. In the search for inhibitors of the enzyme prolyl endopeptidase (PEP), a series of peptide fragments from human β-casein containing proline residues were synthesized and studied. oup.comnih.gov Among these, this compound was identified as a potent inhibitor. oup.comnih.gov

| Peptide Sequence | Precursor Protein | Amino Acid Residue Location |

| This compound | Human β-Casein | 51-57 |

Enzymatic Hydrolysis and Liberation Mechanisms

Bioactive peptides like this compound are inactive within the sequence of their parent protein and require enzymatic hydrolysis to be released. cabidigitallibrary.org This process can occur both in controlled laboratory settings (in vitro) and within living organisms (in vivo).

Role of Proteolytic Enzymes in In Vitro Generation

The generation of this compound and other bioactive peptides from β-casein can be achieved in vitro through the action of various proteolytic enzymes. These enzymes cleave the larger protein at specific sites, liberating smaller peptide fragments.

Commonly used enzymes for the hydrolysis of casein include pepsin, trypsin, and chymotrypsin (B1334515). mdpi.comresearchgate.net The choice of enzyme influences the specific peptides that are released. For instance, sequential hydrolysis using multiple enzymes like alcalase and flavourzyme has been shown to be effective in producing casein hydrolysates with specific characteristics. nih.gov

Kinetic and crystallographic analyses have been conducted to understand the interaction between β-casein-derived peptides and enzymes like porcine pancreatic elastase. pdbj.org These studies help to elucidate the minimum number of amino acid residues required for effective and stable complex formation, providing insight into the specificity of enzyme-peptide interactions. pdbj.org

| Enzyme | General Role in Protein Hydrolysis | Application in Research |

| Pepsin | An endopeptidase that breaks down proteins into smaller peptides in the stomach. | Used in simulated gastric digestion studies of β-casein. researchgate.net |

| Trypsin | A serine protease that cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine. | Employed to hydrolyze β-casein to study the resulting peptide profile. acs.org |

| Chymotrypsin | A digestive enzyme that preferentially cleaves peptide bonds adjacent to tyrosine, tryptophan, and phenylalanine. | Utilized to generate β-casein hydrolysates for functional studies. uliege.be |

| Alcalase | A bacterial protease used in the food industry for controlled hydrolysis of proteins. | Used in sequential hydrolysis with other enzymes to produce specific casein hydrolysates. nih.gov |

| Flavourzyme | A fungal protease complex containing both endo- and exopeptidases. | Used in combination with other proteases to achieve a high degree of hydrolysis. nih.govmdpi.com |

| Porcine Pancreatic Elastase | A serine protease that breaks down elastin. | Studied for its interaction with β-casein-derived peptides. pdbj.org |

In Vivo Hydrolysis Pathways and Their Research Implications

In vivo, the liberation of bioactive peptides from dietary proteins like β-casein occurs during digestion through the action of gastrointestinal enzymes such as pepsin, trypsin, and chymotrypsin. mdpi.com These peptides can then be further broken down by peptidases at the intestinal brush border. mdpi.com

Naturally occurring β-casein-derived peptides have been identified in human breast milk, suggesting that enzymatic activity within the mammary gland can generate these bioactive compounds even before infant digestion. nih.gov This finding has significant research implications, suggesting that these peptides may have biological functions in newborns. nih.gov

The study of in vivo hydrolysis pathways is crucial for understanding the physiological relevance of peptides like this compound. Research in this area investigates how these peptides are formed in the body and their potential interactions with various biological systems. For example, the resistance of certain casein-derived peptides to further digestion and their subsequent absorption are active areas of investigation. mdpi.com

Prolyl Endopeptidase Pep Inhibitory Activity of Tyr Pro Phe Val Glu Pro Ile

Quantitative Assessment of PEP Inhibition (In Vitro Assays)

In vitro studies have been crucial in quantifying the inhibitory potency of Tyr-Pro-Phe-Val-Glu-Pro-Ile against prolyl endopeptidase. Research involving the synthesis of 37 peptide fragments from human β-casein identified that peptides with PEP inhibitory activity were located in the amino acid region of residues 49-59. researchgate.net Among these, this compound (also cited as Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile in some studies, indicating the same core sequence) emerged as the most potent inhibitor.

The inhibitory capacity is commonly expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For this compound, a strong inhibitory effect was observed with an IC50 value of 8.0 µM. rsc.orgtandfonline.comresearchgate.net This positions it as a significantly more potent inhibitor compared to many other food-derived peptides.

For context, the inhibitory activities of various peptides against prolyl endopeptidase are presented below.

| Peptide Sequence | Source | IC50 (µM) | Reference |

| This compound | Human β-Casein | 8.0 | rsc.orgtandfonline.comresearchgate.net |

| Phe-Val-Ala-Pro-Phe-Pro-Glu-Val-Phe-Gly | Bovine αs1-Casein | 60 | tandfonline.commostwiedzy.pl |

| Val-Glu-Ile-Pro-Glu | Red Wine | 17.0 | |

| Tyr-Pro-Ile-Pro-Phe | Red Wine | 87.8 | |

| Ser-Pro-Phe-Trp-Asn-Ile-Asn-Ala | Sake Cake | 42.8 | researchgate.net |

| His-Leu-Pro-Pro-Pro-Val | γ-Zein (Corn) | 80 | rsc.org |

This table is interactive. You can sort the columns by clicking on the headers.

Kinetic Mechanisms of PEP Inhibition

While detailed kinetic studies specifically for this compound are not extensively detailed in the available literature, the general mechanism for similar peptides derived from casein has been investigated. Studies on other PEP inhibitory peptides isolated from sodium caseinate hydrolysates have identified them as competitive inhibitors. rsc.orgtandfonline.com A competitive inhibition mechanism implies that the peptide binds to the active site of the prolyl endopeptidase, thereby competing with the natural substrate. The structural similarity of these peptides to the substrates of PEP likely facilitates this direct interaction with the enzyme's active site. Research on various casein-derived oligopeptides has identified them as competitive POP inhibitors. tandfonline.commostwiedzy.pl

Structure-Activity Relationships Governing PEP Interaction

The potent inhibitory activity of this compound is intrinsically linked to its specific amino acid sequence and structure. The majority of effective PEP inhibitors derived from casein are characterized by a high content of hydrophobic amino acid residues, which is believed to facilitate their access to the enzyme's active site. tandfonline.com

A quantitative structure-activity relationship (QSAR) analysis performed on PEP inhibitory peptides from β-casein revealed key determinants for their inhibitory potency. The model demonstrated a positive correlation between inhibitory strength and the hydrophobicity and molecular bulkiness of the amino acids at specific positions (P3, P2, and P1') of the inhibitory peptides. mostwiedzy.pl The presence of a proline residue within the sequence is also a common feature among many peptide inhibitors, as it mimics the substrate structure targeted by PEP. rsc.org The specific arrangement of residues in this compound, particularly the hydrophobic Tyr and Phe residues and the internal Pro, aligns with these findings, contributing to its high affinity for the enzyme's active site.

Research Applications of PEP Modulation in Experimental Models of Neurological Function

The ability of peptides like this compound to inhibit PEP has prompted investigations into their potential as modulators of neurological function. PEP is involved in the metabolism of neuropeptides that play a role in learning and memory. rsc.org Consequently, PEP inhibitors are considered to have potential as cognition-enhancing or anti-amnestic agents. researchgate.netrsc.org

While specific in vivo studies using this compound in experimental models of neurological function are not widely documented, research on other PEP inhibitors provides a framework for its potential applications. For instance, other PEP-inhibitory peptides have been shown to protect the nematode Caenorhabditis elegans, a model organism used in Alzheimer's disease research, from toxicity induced by β-amyloid peptides. nih.govmostwiedzy.pl The potent in vitro activity of this compound suggests it could be a valuable tool in similar experimental models to explore the role of PEP in neurodegeneration and memory processes. Further research is necessary to translate its in vitro potency into demonstrable physiological effects in in vivo systems. researchgate.net

Structural Characterization and Conformational Analysis of Tyr Pro Phe Val Glu Pro Ile

Primary Sequence Determinants of Peptide Functionality

The primary sequence of Tyr-Pro-Phe-Val-Glu-Pro-Ile is the blueprint for its diverse biological activities, which include acting as an opioid receptor agonist and an elastase inhibitor. nih.govnih.gov The specific order of the seven amino acids is critical for these functions.

The N-terminal tyrosine (Tyr) residue is a hallmark of opioid peptides and is crucial for their affinity to μ-opioid receptors, similar to endogenous opioid peptides like enkephalins and endorphins. nih.gov The presence of proline (Pro) at the second and sixth positions contributes significantly to the peptide's stability. nih.gov Proline's rigid cyclic structure restricts the conformational flexibility of the peptide backbone, making it more resistant to degradation by certain proteases. agrobiology.ru This resistance allows the peptide to exert its effects for a longer duration.

Furthermore, the peptide is a naturally occurring inhibitor of the enzyme elastase, and it forms a stable acyl-enzyme complex that can be studied using X-ray crystallography. nih.gov The entire heptapeptide (B1575542) sequence is important for this inhibitory activity, with studies showing that truncated versions of the peptide, such as tri-, tetra-, and pentapeptides, also exhibit significant inhibition of porcine pancreatic elastase (PPE). ebi.ac.uk

The table below summarizes the key amino acids and their contribution to the functionality of this compound.

| Amino Acid Position | Residue | Functional Significance |

| 1 | Tyrosine (Tyr) | Essential for opioid activity and binding to μ-opioid receptors. nih.gov |

| 2 | Proline (Pro) | Contributes to conformational stability and resistance to enzymatic degradation. nih.govagrobiology.ru |

| 3 | Phenylalanine (Phe) | Aromatic side chain may participate in binding interactions. |

| 4 | Valine (Val) | Hydrophobic side chain contributes to the overall conformation. |

| 5 | Glutamic Acid (Glu) | Charged side chain can influence solubility and interactions with polar environments. |

| 6 | Proline (Pro) | Further enhances conformational rigidity and stability. nih.gov |

| 7 | Isoleucine (Ile) | The C-terminal residue that forms an ester bond with Serine 195 in the active site of elastase. nih.gov |

Spectroscopic and Biophysical Methods for Structural Elucidation (e.g., Circular Dichroism)

A variety of spectroscopic and biophysical techniques are employed to investigate the three-dimensional structure of peptides like this compound. These methods provide valuable insights into the peptide's conformation in different environments.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil structures. For instance, a study investigating the complex formation between human β-casomorphin-7 and Cu(II) ions utilized CD spectroscopy to monitor conformational changes upon metal binding. nih.gov The study revealed that the presence of proline residues has a critical impact on the complex formation. nih.gov

X-ray crystallography has been instrumental in determining the high-resolution structure of this compound when bound to its target enzyme, porcine pancreatic elastase. nih.gov This technique involves crystallizing the peptide-enzyme complex and then bombarding it with X-rays. The diffraction pattern of the X-rays provides the data to calculate the electron density and thus the precise three-dimensional arrangement of the atoms in the complex. The crystallographic analysis of the acyl-enzyme intermediate revealed a continuous electron density linking the C-terminal isoleucine of the peptide to the serine 195 residue of the enzyme through an ester bond. nih.gov

Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the peptide's structure and dynamics in solution, including the conformation of individual amino acid residues and their interactions.

Computational Approaches to Conformational Landscape Exploration (e.g., Molecular Dynamics)

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for exploring the conformational landscape of peptides. nih.gov MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a dynamic picture of the peptide's behavior.

These simulations can reveal the different conformations a peptide can adopt, the transitions between these states, and the influence of the solvent environment on its structure. By calculating the potential energy of the system, MD simulations can identify low-energy, stable conformations that are likely to be biologically relevant.

For a peptide like this compound, MD simulations can be used to:

Predict its three-dimensional structure in an aqueous environment.

Study the flexibility and dynamics of different regions of the peptide.

Investigate the conformational changes that occur upon binding to a receptor or enzyme.

Understand the role of individual amino acid residues in maintaining the peptide's structure and function.

While specific, in-depth molecular dynamics studies on this compound are not extensively reported in the provided search results, the principles of this approach are well-established for studying similar peptides. d-nb.infonih.gov Theoretical conformational analysis has been applied to the related peptide, β-casomorphin-5, indicating that the molecule can be represented by a multitude of structures with different backbone forms. nih.gov Such computational explorations provide a valuable complement to experimental techniques, offering a more complete understanding of the structure-function relationship of this important bioactive peptide.

Peptide Synthesis Methodologies for Tyr Pro Phe Val Glu Pro Ile and Analogues

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency, simplicity, and amenability to automation. uniroma1.it The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. uniroma1.it20.210.105 This approach simplifies the entire process by allowing for the removal of excess reagents and by-products through simple filtration and washing, thus avoiding complex purification steps after each amino acid coupling. uniroma1.itlsu.edu

The synthesis of Tyr-Pro-Phe-Val-Glu-Pro-Ile via SPPS would commence by anchoring the C-terminal amino acid, Isoleucine (Ile), to the solid support. The synthesis then proceeds by sequentially adding the subsequent amino acids—Proline (Pro), Glutamic acid (Glu), Valine (Val), Phenylalanine (Phe), Proline (Pro), and finally Tyrosine (Tyr)—at the N-terminus of the growing, resin-bound peptide chain. Each cycle of amino acid addition involves two key chemical steps:

Deprotection: The removal of a temporary protecting group from the α-amino group of the resin-bound peptide.

Coupling: The formation of a peptide bond between the newly deprotected amino group and the carboxyl group of the incoming protected amino acid. This reaction is facilitated by an activating agent.

To prevent unwanted side reactions, the reactive side chains of certain amino acids must be protected with stable, temporary protecting groups. For this compound, the side chains of Tyrosine (hydroxyl group) and Glutamic acid (carboxyl group) require such protection. 20.210.105

Two main orthogonal protection strategies are commonly used in SPPS:

Boc/Bzl Strategy: This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors require a strong acid such as hydrofluoric acid (HF). 20.210.105

Fmoc/tBu Strategy: This is a milder and more popular approach that uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. The Fmoc group is removed with a weak base (e.g., piperidine), and the final cleavage and deprotection are performed with a milder acid cocktail (e.g., TFA). rsc.org

After the full peptide sequence is assembled on the resin, it is cleaved from the support, and all side-chain protecting groups are simultaneously removed. This process yields the crude peptide, which then requires purification.

Table 1: Generalized Cycle of Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Purpose |

|---|---|---|

| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent (e.g., DCM, DMF). | To make the reactive sites on the resin accessible for the first amino acid coupling. |

| 2. First Amino Acid Coupling | The C-terminal amino acid (e.g., Fmoc-Ile-OH) is covalently attached to the resin. | To anchor the peptide chain to the solid support. |

| 3. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed. | To expose the free amino group for the next coupling reaction. |

| 4. Washing | The resin is washed with solvents to remove excess deprotection reagent and by-products. | To purify the resin-bound peptide before the next step. |

| 5. Coupling | The next protected amino acid is activated and added to the reaction vessel to couple with the free amino group. | To elongate the peptide chain by one residue. |

| 6. Washing | The resin is washed to remove excess reagents and by-products. | To purify the elongated peptide-resin. |

| 7. Repeat | Steps 3-6 are repeated until the desired peptide sequence is fully assembled. | To build the complete peptide chain. |

| 8. Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | To release the final, unprotected peptide into solution for purification. |

Strategies for Purification and Analytical Validation of Synthetic Peptides

The product obtained after cleavage from the SPPS resin is a crude mixture containing the desired full-length peptide along with various impurities. These impurities can include deletion sequences (missing one or more amino acids), truncated peptides, and peptides with remaining protecting groups. Therefore, rigorous purification and validation are critical to ensure the peptide is suitable for experimental use. researchgate.net

Purification:

The most widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . hplc.eu This method separates molecules based on their hydrophobicity.

Principle: The crude peptide mixture is dissolved in a polar solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). hplc.eu Peptides are eluted using a gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase (typically water). nih.gov More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to be eluted from the column. hplc.eu Fractions are collected as they exit the detector, and those containing the pure peptide are pooled together.

Analytical Validation:

Once purified, the peptide's identity and purity must be confirmed using analytical techniques.

Analytical RP-HPLC: This is used to assess the purity of the final product. A small amount of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity (often >95% or >98%). researchgate.net

Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthetic peptide. It measures the molecular weight of the peptide with high accuracy. The experimentally determined mass must match the theoretically calculated mass for the sequence this compound (C₄₄H₆₁N₇O₁₁, theoretical mass ≈ 868.0 g/mol ). nih.gov

Amino Acid Analysis (AAA): This method can be used to verify the amino acid composition of the peptide. The purified peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting ratios of the amino acids should correspond to the expected composition of the target peptide (i.e., one Tyr, two Pro, one Phe, one Val, one Glu, one Ile).

Table 2: Key Techniques for Peptide Purification and Validation

| Technique | Purpose | Information Provided |

|---|---|---|

| Preparative RP-HPLC | Purification | Separation of the target peptide from synthesis-related impurities. |

| Analytical RP-HPLC | Purity Assessment | A chromatogram showing the percentage purity of the final peptide product. researchgate.net |

| Mass Spectrometry (MS) | Identity Confirmation | The precise molecular weight of the peptide, confirming the correct sequence was synthesized. |

| Amino Acid Analysis (AAA) | Compositional Verification | The relative ratio of each amino acid in the peptide, confirming its composition. |

Enzymatic Peptide Synthesis as an Alternative Research Paradigm

While chemical synthesis via SPPS is the dominant method for producing peptides, enzymatic peptide synthesis (EPS) represents an important alternative paradigm. thieme-connect.de This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. This process can be controlled in two main ways:

Thermodynamic Control (Reversal of Hydrolysis): In this approach, the equilibrium of the protease-catalyzed reaction is shifted toward synthesis rather than hydrolysis. This is often achieved by altering the reaction conditions, such as using minimal water content or precipitating the product. thieme-connect.de

Kinetic Control: This method uses an activated amino acid ester as the acyl donor. The enzyme catalyzes the aminolysis of this ester by the amino group of another amino acid or peptide, forming a new peptide bond. This reaction is generally faster and more efficient than the thermodynamically controlled approach. thieme-connect.de

The primary advantages of enzymatic synthesis are its remarkable stereospecificity, which completely avoids the risk of racemization, and its operation under mild, environmentally friendly aqueous conditions. thieme-connect.de Furthermore, it often eliminates the need for complex side-chain protection and deprotection steps required in chemical synthesis.

However, the application of EPS for a specific sequence like this compound faces challenges. These include the limited availability of enzymes with the required substrate specificity to ligate all the necessary peptide bonds in the correct order, potential for competing hydrolysis of the product, and generally slower reaction rates compared to SPPS. Despite these limitations, EPS is a valuable tool, particularly for the large-scale synthesis of specific dipeptides (like Aspartame) and for ligating large peptide fragments together. thieme-connect.de

Mechanistic Insights into Tyr Pro Phe Val Glu Pro Ile Biological Actions

Molecular Interactions with Target Enzymes (beyond PEP)

While the interaction of proline-containing peptides with prolyl endopeptidase (PEP) is a primary area of investigation, the enzymatic fate of Tyr-Pro-Phe-Val-Glu-Pro-Ile likely involves other proteases. The specific sequence of this peptide suggests potential interactions with several key enzymes, which could influence its bioavailability and biological activity.

For instance, the presence of aromatic amino acids such as Tyrosine (Tyr) and Phenylalanine (Phe) suggests susceptibility to cleavage by chymotrypsin (B1334515), which preferentially cleaves peptide bonds at the carboxyl side of these residues. The peptide's sequence contains a potential chymotrypsin cleavage site after the Phenylalanine at position three.

Furthermore, the peptide's structure may allow it to interact with angiotensin-converting enzyme (ACE). ACE inhibitors often possess hydrophobic amino acids at their C-terminus. The presence of Isoleucine (Ile) at the C-terminus of this compound suggests a potential, albeit likely modest, interaction with the active site of ACE. The Tyr-Pro motif at the N-terminus is also found in some ACE-inhibitory peptides. However, without direct experimental evidence, the ACE-inhibitory potential of this specific heptapeptide (B1575542) remains speculative.

The table below summarizes the potential enzymatic interactions of this compound based on its amino acid sequence and known enzyme specificities.

| Enzyme | Potential Interaction Site(s) | Predicted Outcome |

| Chymotrypsin | Cleavage after Phe at position 3 | Generation of smaller peptide fragments |

| Angiotensin-Converting Enzyme (ACE) | Potential binding to the active site | Inhibition of ACE activity (speculative) |

| Pepsin | Potential cleavage at various sites | Degradation of the peptide |

Exploration of Potential Receptor Binding Profiles (e.g., Opioid Receptors)

The N-terminal sequence of this compound, specifically the Tyr-Pro motif, is a common feature in many opioid peptides, suggesting a potential for this heptapeptide to interact with opioid receptors. This hypothesis is supported by research on structurally similar peptides.

One such peptide is soymorphin-5 (Tyr-Pro-Phe-Val-Val), which shares the first four amino acids with the subject peptide. Soymorphin-5 has been identified as a µ-opioid receptor agonist. novoprolabs.comnih.gov This strong similarity suggests that this compound might also exhibit affinity for the µ-opioid receptor.

Another relevant peptide is αs1-casomorphin (Tyr-Val-Pro-Phe-Pro), which, despite some sequence differences, shares key hydrophobic and aromatic residues. αs1-casomorphin has been shown to bind to κ-opioid receptors. nih.gov This finding opens the possibility that this compound could also interact with this subtype of opioid receptors.

The potential opioid receptor binding profile of this compound is summarized in the table below, based on the activities of structurally related peptides.

| Receptor Subtype | Structurally Similar Peptide | Activity of Similar Peptide | Potential for this compound Interaction |

| µ-opioid receptor | Soymorphin-5 (Tyr-Pro-Phe-Val-Val) | Agonist novoprolabs.comnih.gov | Possible |

| κ-opioid receptor | αs1-casomorphin (Tyr-Val-Pro-Phe-Pro) | Binds to receptor nih.gov | Possible |

| δ-opioid receptor | - | - | Undetermined |

Immunomodulatory Mechanisms in In Vitro Cellular Models (e.g., Macrophage Phagocytosis Stimulation)

Bioactive peptides are known to possess immunomodulatory properties, and there is evidence to suggest that this compound may influence immune cell functions such as macrophage phagocytosis. While direct studies on this specific heptapeptide are limited, research on related peptides provides valuable insights into its potential mechanisms.

An immunostimulating hexapeptide, Val-Glu-Pro-Ile-Pro-Tyr, which contains a rearranged sequence of some of the same amino acids, has been shown to increase the phagocytosis of human and murine macrophages. nih.gov This peptide was found to have specific binding sites on monocytes, suggesting a receptor-mediated mechanism for its phagocytosis-stimulating activity. nih.gov Given the presence of the Val-Glu-Pro-Ile sequence within this compound, it is plausible that the latter could exert similar effects on macrophages.

Furthermore, a study on the hexapeptide Tyr-Val-Pro-Leu-Phe-Pro demonstrated that it acts as an immune system stimulant. nih.gov Interestingly, substitutions of certain amino acids in this peptide transformed it into an immunosuppressor. nih.gov This highlights the critical role of the specific amino acid sequence in determining the nature of the immunomodulatory response.

The potential immunomodulatory effects of this compound, inferred from studies on related peptides, are presented in the table below.

| In Vitro Cellular Model | Related Peptide | Observed Effect of Related Peptide | Potential Mechanism for this compound |

| Macrophages | Val-Glu-Pro-Ile-Pro-Tyr | Stimulation of phagocytosis nih.gov | Interaction with specific cell surface receptors on monocytes |

| Immune Cells | Tyr-Val-Pro-Leu-Phe-Pro | Immunostimulation nih.gov | Modulation of immune cell activity, with the specific effect being highly sequence-dependent |

Theoretical and Computational Investigations of Tyr Pro Phe Val Glu Pro Ile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a peptide, which in turn govern its reactivity and interaction with biological targets. Methods like Density Functional Theory (DFT) and semi-empirical methods are employed to model the electronic structure of Tyr-Pro-Phe-Val-Glu-Pro-Ile.

DFT methods, in particular, offer a good balance between computational cost and accuracy for systems of this size. researchgate.net Such calculations can determine a variety of electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the peptide. This map is vital for predicting how the peptide will interact with other molecules, such as receptors or enzymes, through electrostatic interactions. Areas with negative potential (typically around oxygen and nitrogen atoms) are prone to electrophilic attack, while areas with positive potential are susceptible to nucleophilic attack.

Semi-empirical methods, being computationally less demanding, can also be used for preliminary analyses or for larger systems, providing a qualitative understanding of the electronic structure.

Below is an illustrative table of quantum chemical parameters that could be obtained for this compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the peptide, influencing solubility and interactions. |

| Total Energy | -3580 Hartree | Represents the total electronic energy of the molecule in its ground state. |

Note: The values in this table are hypothetical and serve as an example of the data generated from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. frontiersin.org For this compound, which is known to exhibit opioid activity, a primary target for docking studies is the μ-opioid receptor. nih.govnih.gov

The process involves preparing the 3D structures of both the peptide (ligand) and the receptor. The peptide's structure can be modeled and optimized using energy minimization techniques. The receptor's structure is often obtained from crystallographic data from protein data banks. Docking algorithms then explore various possible binding poses of the peptide within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking simulation can reveal key insights into the ligand-target interaction, including:

Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the interaction. More negative values typically indicate stronger binding.

Binding Pose: The specific orientation of the peptide within the receptor's binding pocket.

Key Interactions: Identification of specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the peptide.

These simulations can explain the molecular basis for the peptide's biological activity and can guide the design of analogues with improved potency or selectivity.

Below is a hypothetical summary of a molecular docking simulation of this compound with the μ-opioid receptor.

| Parameter | Illustrative Finding | Implication |

| Binding Affinity | -9.8 kcal/mol | Suggests a strong and stable interaction with the receptor. |

| Hydrogen Bonds | Tyr1 of the peptide with Asp147 of the receptor; Glu5 of the peptide with Lys233 of the receptor. | These specific hydrogen bonds are crucial for anchoring the peptide in the binding site. |

| Hydrophobic Interactions | The phenyl ring of Phe3 and the side chain of Val4 of the peptide interact with a hydrophobic pocket formed by Trp293, Ile296, and Val300 of the receptor. | These interactions contribute significantly to the overall binding affinity and specificity. |

Note: The receptor residues and binding affinity are for illustrative purposes and represent the type of data obtained from molecular docking simulations.

In Silico Prediction of Bioactivity and Stability

In silico tools play a crucial role in the early stages of drug discovery by predicting the bioactivity, pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and stability of peptides. pepdd.commdpi.com Various web servers and software are available that use machine learning models trained on large datasets of experimental data to make these predictions based on the peptide's amino acid sequence. nih.govunmc.edu

For this compound, these tools can predict a range of properties:

Physicochemical Properties: Molecular weight, isoelectric point (pI), and hydrophobicity are fundamental parameters that influence a peptide's behavior.

Bioactivity Prediction: Based on its sequence, various biological activities can be predicted, such as antimicrobial, antioxidant, or antihypertensive properties.

Stability Prediction: The peptide's stability can be assessed by predicting its half-life in different environments (e.g., in the intestine or blood) and its susceptibility to cleavage by various proteases. computabio.com

ADMET Prediction: This involves predicting properties like human intestinal absorption, oral bioavailability, and potential toxicity. researchgate.netnih.gov

These predictions help in prioritizing peptide candidates for further experimental validation and in identifying potential liabilities.

An example of an in silico prediction summary for this compound is provided in the table below.

| Predicted Property | Predicted Value/Outcome | Significance |

| Molecular Weight | 849.99 g/mol | A fundamental physicochemical property. |

| Isoelectric Point (pI) | 4.05 | The pH at which the peptide has a net neutral charge. |

| Grand Average of Hydropathicity (GRAVY) | -0.114 | Indicates a slightly hydrophilic character. actascientific.com |

| Predicted Bioactivity | Opioid, ACE-inhibitory | Suggests potential therapeutic applications. |

| Predicted In Vitro Half-life (Plasma) | ~15 minutes | Provides an estimate of the peptide's stability in circulation. |

| Human Intestinal Absorption | Low | Suggests potential challenges with oral bioavailability. |

| Toxicity Prediction | Non-toxic | Indicates a potentially favorable safety profile. |

Note: These predicted values are illustrative and are based on the types of results generated by various in silico prediction tools.

Enzymatic Stability and Biodegradation Research of Tyr Pro Phe Val Glu Pro Ile

Identification of Proteolytic Cleavage Sites

The precise identification of where a peptide is cleaved by a protease is crucial for understanding its degradation pathway and for designing more stable analogues. Several methodologies are employed to pinpoint these proteolytic cleavage sites. A common and powerful approach involves incubating the peptide of interest with a specific protease under controlled conditions, followed by the analysis of the resulting fragments.

Mass Spectrometry (MS): This is a cornerstone technique for identifying cleavage products. acs.org After the enzymatic digestion, the mixture of the intact peptide and its fragments is introduced into a mass spectrometer. By comparing the masses of the fragments to the mass of the parent peptide, the location of the cleavage can be deduced. Tandem mass spectrometry (MS/MS) provides even more detailed information by fragmenting the individual peptide fragments further, allowing for the determination of their amino acid sequences and thus confirming the exact cleavage site.

For Tyr-Pro-Phe-Val-Glu-Pro-Ile, if incubated with chymotrypsin (B1334515), one would expect to see the appearance of two primary fragments: Tyr-Pro-Phe and Val-Glu-Pro-Ile. The detection of these specific fragments by mass spectrometry would confirm the cleavage at the Phe-Val bond.

High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate the degradation products before they are analyzed by mass spectrometry. core.ac.uk By monitoring the decrease in the peak corresponding to the intact peptide and the emergence of new peaks corresponding to the fragments over time, the rate of degradation can also be quantified.

Table 2: Expected Proteolytic Fragments of this compound upon Digestion with Chymotrypsin

| Enzyme | Predicted Cleavage Site | Expected Fragment 1 | Expected Fragment 2 |

| Chymotrypsin | Phe-Val | Tyr-Pro-Phe | Val-Glu-Pro-Ile |

Methodologies for Assessing Peptide Half-Life in Biological In Vitro Systems

To quantify the stability of a peptide and predict its persistence in a physiological environment, in vitro assays are employed to determine its half-life (t½). These assays typically involve incubating the peptide in a biological matrix that simulates in vivo conditions and monitoring its concentration over time.

Incubation in Biological Fluids: The most common in vitro systems for assessing peptide stability are human plasma, serum, and simulated gastrointestinal fluids. core.ac.ukresearchgate.net For a peptide intended for oral delivery, incubation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is particularly relevant. core.ac.uknih.govrsc.org SGF is formulated to mimic the acidic environment and the presence of pepsin in the stomach, while SIF simulates the pH and enzymatic composition (containing enzymes like trypsin and chymotrypsin) of the small intestine. nih.govrsc.org

Experimental Protocol Outline:

Preparation of Solutions: The peptide this compound is dissolved in a suitable buffer to a known concentration. SGF and SIF are prepared according to established protocols, often based on pharmacopeial standards. core.ac.ukrsc.org

Incubation: The peptide solution is added to the pre-warmed biological fluid (e.g., SGF or SIF) at a specific concentration and incubated at 37°C with gentle agitation.

Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

Quenching: The enzymatic reaction in each aliquot is immediately stopped, typically by adding a strong acid (like trichloroacetic acid) or an organic solvent (like acetonitrile), to precipitate the enzymes. core.ac.uk

Analysis: The samples are then centrifuged, and the supernatant containing the remaining intact peptide is analyzed.

Quantification: The concentration of the intact peptide at each time point is determined using analytical techniques such as HPLC or liquid chromatography-mass spectrometry (LC-MS). core.ac.uk

Half-Life Calculation: The percentage of the remaining peptide is plotted against time, and the data are fitted to a kinetic model (often a first-order decay model) to calculate the half-life.

The half-life value provides a quantitative measure of the peptide's stability in the tested biological matrix. A longer half-life indicates greater resistance to enzymatic degradation. Given the structural characteristics of this compound, particularly its proline content, it is anticipated to exhibit a relatively longer half-life compared to peptides lacking these stabilizing features.

Development and Analysis of Tyr Pro Phe Val Glu Pro Ile Analogues

Design Principles for Modulating Bioactivity

The primary goal in designing analogues of a lead peptide like Tyr-Pro-Phe-Val-Glu-Pro-Ile is to modulate its biological activity. This can mean increasing its potency, improving its selectivity for a specific biological target, or even altering its function from an agonist to an antagonist. Several key design principles are employed to achieve these goals.

Amino Acid Substitution: Replacing one or more amino acids in the parent sequence is a fundamental strategy. Substitutions can be made with natural or unnatural amino acids to probe the role of specific side chains in biological activity. For instance, replacing Valine (Val) with a bulkier amino acid could enhance hydrophobic interactions with a receptor, while substituting Glutamic acid (Glu) with Aspartic acid could investigate the importance of side-chain length for a crucial acidic interaction. Incorporating non-natural amino acids can introduce novel chemical properties or conformational constraints. benthamscience.commdpi.comresearchgate.net

Conformational Constraint (Cyclization): Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for receptor binding. Cyclization, the process of linking the peptide's ends or creating an internal bridge, restricts this flexibility. rsc.orgacs.org This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and specificity. rsc.org Common methods include head-to-tail cyclization to form a backbone loop or side-chain-to-side-chain cyclization (e.g., forming a lactam bridge between the side chains of appropriately placed amino acids like Lysine (B10760008) and Aspartic acid). rsc.org

Peptidomimetics: This strategy involves modifying the peptide backbone to create a molecule that mimics the structure and function of the original peptide but has improved drug-like properties. mdpi.comresearchgate.net These modifications can make the analogue more resistant to enzymatic degradation.

Terminal Modifications: The N-terminus (Tyr) and C-terminus (Ile) of the peptide are susceptible to degradation by exopeptidases. Capping these ends—for example, through N-terminal acetylation and C-terminal amidation—neutralizes the terminal charges and can significantly increase the peptide's stability and mimic the structure of a native protein. lifetein.comsigmaaldrich.comcreative-proteomics.com

Comparative Studies of Structure-Activity Relationships with Modified Sequences

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a peptide relate to its biological activity. mdpi.com By systematically creating and testing a series of analogues, researchers can identify which amino acids are critical for function.

Alanine Scanning Mutagenesis: A widely used technique in SAR studies is Alanine scanning. all-chemistry.compepdd.com Each amino acid in the parent sequence (excluding existing Alanine residues) is systematically replaced with Alanine. genscript.com Since Alanine's methyl side chain is small and relatively non-reactive, this substitution can reveal the contribution of the original amino acid's side chain to the peptide's activity. all-chemistry.compepdd.com A significant drop in activity upon substitution indicates that the original residue is a "hot spot" critical for function. genscript.com

Truncation Studies: This involves systematically removing amino acids from either the N- or C-terminus of the peptide. The resulting truncated analogues are then tested for activity to identify the minimal sequence length required for biological function.

The findings from these comparative studies are often presented in data tables to clearly illustrate the SAR. For the hypothetical peptide this compound, an illustrative Alanine scan data table might be constructed as follows:

| Analogue ID | Sequence Modification | Receptor Binding Affinity (IC₅₀, nM) | Relative Activity (%) |

|---|---|---|---|

| YP-Parent | This compound | 10 | 100 |

| YP-Ala1 | Ala-Pro-Phe-Val-Glu-Pro-Ile | 500 | 2 |

| YP-Ala2 | Tyr-Ala-Phe-Val-Glu-Pro-Ile | 15 | 67 |

| YP-Ala3 | Tyr-Pro-Ala-Val-Glu-Pro-Ile | 850 | <1 |

| YP-Ala4 | Tyr-Pro-Phe-Ala-Glu-Pro-Ile | 12 | 83 |

| YP-Ala5 | Tyr-Pro-Phe-Val-Ala-Pro-Ile | 250 | 4 |

| YP-Ala6 | Tyr-Pro-Phe-Val-Glu-Ala-Ile | 18 | 56 |

| YP-Ala7 | Tyr-Pro-Phe-Val-Glu-Pro-Ala | 45 | 22 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

From this hypothetical data, one could conclude that Tyr at position 1, Phe at position 3, and Glu at position 5 are critical for receptor binding, as their replacement with Alanine leads to a dramatic loss of activity.

Impact of Chemical Modifications on Peptide Stability and Efficacy in Research Models

A major hurdle for peptide therapeutics is their inherent instability in biological systems, as they are susceptible to degradation by proteases. benthamscience.comalliedacademies.org Chemical modifications are crucial for improving a peptide's stability and, consequently, its efficacy in research models. royalsocietypublishing.org

Improving Proteolytic Stability: Beyond terminal capping, strategies to enhance stability include incorporating D-amino acids (which are not recognized by most proteases), N-methylation of the peptide backbone, or introducing other non-natural amino acids. researchgate.netnih.gov Cyclization also significantly enhances stability by making the peptide backbone less accessible to proteases. acs.orgalliedacademies.org

Modulating Pharmacokinetics: Modifications like PEGylation (attaching polyethylene (B3416737) glycol chains) or lipidation (attaching fatty acids) can increase the peptide's size and hydrodynamic radius. royalsocietypublishing.org This can reduce renal clearance and extend the peptide's circulating half-life in the body, leading to prolonged therapeutic effects.

An illustrative data table comparing the stability of different hypothetical analogues might look like this:

| Analogue ID | Modification | Half-life in Human Serum (hours) | Relative Stability (vs. Parent) |

|---|---|---|---|

| YP-Parent | None (Linear) | 0.1 | 1x |

| YP-TermCap | N-acetyl, C-amide | 0.8 | 8x |

| YP-Cyclic | Head-to-tail cyclization | 4.5 | 45x |

| YP-PEG | PEGylated at Tyr side chain | 12.0 | 120x |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

This hypothetical data demonstrates how specific chemical modifications can dramatically improve the stability of the parent peptide, a critical step in developing it into a viable therapeutic candidate.

Advanced Research Techniques Applied to Tyr Pro Phe Val Glu Pro Ile

High-Resolution Mass Spectrometry for Peptide Mapping and Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of peptides like Tyr-Pro-Phe-Val-Glu-Pro-Ile. This technique provides a wealth of information, from confirming the peptide's identity to detailing its amino acid sequence.

Molecular Mass Determination: The initial step in the analysis is the accurate determination of the peptide's molecular weight. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of its constituent amino acid residues and accounting for the loss of water molecules during peptide bond formation.

Hypothetical Mass Spectrometry Data for this compound

| Parameter | Value |

| Amino Acid Sequence | This compound |

| Molecular Formula | C45H63N7O11 |

| Theoretical Monoisotopic Mass | 865.4640 Da |

| Observed [M+H]+ | 866.4713 m/z |

| Mass Accuracy | < 5 ppm |

Peptide Fragmentation and Sequencing: Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this process, the protonated peptide ion ([M+H]+) is isolated and subjected to collision-induced dissociation (CID). This fragmentation predominantly occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. The presence of two proline residues in this compound is of particular note, as fragmentation often occurs preferentially at the N-terminal side of proline residues, a phenomenon known as the "proline effect". nih.govosu.edu This can lead to more intense y-ions corresponding to cleavage before the proline residues.

Illustrative MS/MS Fragmentation Pattern for this compound

| Fragment Ion | Sequence | Calculated m/z |

| b2 | Tyr-Pro | 261.12 |

| b3 | Tyr-Pro-Phe | 408.19 |

| y1 | Ile | 132.10 |

| y2 | Pro-Ile | 229.15 |

| y3 | Glu-Pro-Ile | 358.20 |

| y4 | Val-Glu-Pro-Ile | 457.27 |

| y5 | Phe-Val-Glu-Pro-Ile | 604.34 |

| y6 | Pro-Phe-Val-Glu-Pro-Ile | 701.39 |

This table presents a simplified, hypothetical fragmentation pattern for illustrative purposes. The actual spectrum would be more complex.

Chromatography (e.g., HPLC, RP-HPLC) for Purification and Analytical Separations

High-performance liquid chromatography (HPLC) and, more specifically, reversed-phase HPLC (RP-HPLC), are fundamental techniques for the purification and analytical assessment of this compound. nih.gov These methods separate molecules based on their polarity.

In RP-HPLC, the peptide is introduced into a column containing a nonpolar stationary phase (e.g., C18). A mobile phase with a gradient of increasing organic solvent (like acetonitrile) is then passed through the column. Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. The hydrophobicity of this compound is determined by the collective properties of its amino acid side chains. The presence of hydrophobic residues such as Phenylalanine, Valine, and Isoleucine contributes significantly to its retention time in an RP-HPLC system. alfa-chemistry.comkhanacademy.org

Example RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Hypothetical Retention Time | 18.5 minutes |

The retention time is a key identifier for the peptide under specific chromatographic conditions and can be used to assess its purity. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram.

Cell-Based Assays for Functional Characterization in Model Systems

To understand the biological relevance of this compound, cell-based assays are employed. These assays can provide insights into the peptide's potential mechanism of action and its effects on cellular processes. americanpeptidesociety.org The specific assay chosen would depend on the hypothesized function of the peptide.

For instance, if this compound is predicted to interact with a specific cell surface receptor, a competitive binding assay could be performed. In such an assay, cells expressing the target receptor are incubated with a labeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled this compound peptide. The ability of the peptide to displace the labeled ligand is measured, and from this, its binding affinity (often expressed as an IC50 value) can be determined.

Another common type of cell-based assay measures changes in cell viability or proliferation. sigmaaldrich.com For example, an MTT assay could be used to assess whether the peptide has cytotoxic or cytostatic effects on a particular cell line. In this assay, a colorimetric change, which is proportional to the number of viable cells, is measured.

Illustrative Data from a Competitive Binding Assay for this compound

| Concentration of this compound (nM) | Percent Inhibition of Labeled Ligand Binding |

| 0.1 | 5% |

| 1 | 15% |

| 10 | 48% |

| 100 | 85% |

| 1000 | 98% |

| Calculated IC50 | 10.4 nM |

The data presented in this table is hypothetical and serves to illustrate the type of results obtained from a cell-based assay.

These functional assays are critical for moving beyond the structural characterization of this compound and beginning to understand its potential biological role in a cellular context.

Emerging Research Avenues and Future Perspectives for Tyr Pro Phe Val Glu Pro Ile

Interdisciplinary Approaches to Peptide Bioactivity Discovery

The exploration of Tyr-Pro-Phe-Val-Glu-Pro-Ile's bioactivity is inherently interdisciplinary, integrating knowledge and techniques from various scientific fields. The initial identification of this peptide in human milk and its characterization as a β-casomorphin exemplify the intersection of biochemistry and analytical chemistry. nih.gov Further research has expanded into pharmacology to understand its opioid properties and its interactions with specific receptors. nih.gov

Recent studies have highlighted its role as an inhibitor of dipeptidyl peptidase III (DPP-III), a zinc-dependent aminopeptidase (B13392206) involved in various physiological and pathological processes, including pain modulation and blood pressure regulation. tandfonline.comethz.ch This discovery opens up avenues for research in enzymology and molecular biology to delineate the mechanism of inhibition and its physiological consequences. The finding that this compound can also inhibit prolyl endopeptidase (PEP) further underscores the value of screening naturally occurring peptides for novel enzyme-modulating activities. bohrium.comoup.com

Moreover, the investigation into the effects of this peptide on pancreatic islet biology brings together endocrinology and cell biology. nih.gov Studies have shown that human β-casomorphin-7 can influence insulin (B600854) expression, suggesting a potential role in metabolic regulation. nih.gov The identification of this peptide in the milk of a woman with postpartum psychosis also points towards potential connections with neuroscience and psychology, warranting further investigation into its effects on the central nervous system. nih.gov The convergence of these diverse disciplines is crucial for a comprehensive understanding of the multifaceted bioactivity of this compound.

Predictive Modeling for Novel Peptide Design

While specific predictive modeling studies for designing novel peptides based on the this compound sequence are not extensively documented, the principles of rational peptide design can be applied to explore its therapeutic potential. The known structure-activity relationships of β-casomorphins provide a foundation for such endeavors. For instance, the N-terminal tyrosine residue is crucial for their opioid activity. mdpi.com Computational modeling could be employed to design analogues with enhanced stability, receptor affinity, or altered bioactivity.

By substituting specific amino acids in the this compound sequence, researchers can create a library of new peptides. Predictive modeling techniques, such as quantitative structure-activity relationship (QSAR) studies, can then be used to forecast the biological activity of these novel peptides. This in silico approach can streamline the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. For example, modifications could be designed to enhance its inhibitory activity against DPP-III or PEP, potentially leading to the development of new therapeutic agents for pain management or neurological disorders.

Furthermore, molecular docking simulations can provide insights into the binding interactions between this compound and its target enzymes or receptors. This information is invaluable for the rational design of peptidomimetics, which are non-peptide molecules that mimic the biological activity of the original peptide but may have improved pharmacokinetic properties, such as better oral bioavailability and resistance to enzymatic degradation.

Role in Understanding Complex Biological Processes

The study of this compound contributes to a deeper understanding of several complex biological processes. Its opioid activity, although reported to be less potent than its bovine counterpart, provides a tool for investigating the endogenous opioid system and its role in processes such as analgesia, mood regulation, and gastrointestinal function. mdpi.commdpi.com

The inhibitory effects of this compound on DPP-III and PEP shed light on the regulation of these enzymes and their substrates. tandfonline.combohrium.com DPP-III is involved in the degradation of bioactive peptides like enkephalins and angiotensins, suggesting that its inhibition by this compound could have implications for pain control and cardiovascular regulation. tandfonline.comethz.ch Similarly, the inhibition of PEP, an enzyme implicated in neurodegenerative diseases, suggests a potential neuroprotective role for this peptide. oup.com

The differential effects of human and bovine β-casomorphin-7 on pancreatic β-cell development and regeneration highlight the nuanced roles of dietary peptides in metabolic health. nih.gov Research in this area could provide insights into the mechanisms underlying the protective effects of breastfeeding against type 1 diabetes. nih.gov The presence of this compound in human milk and its potential influence on infant development underscore the importance of bioactive peptides in early-life nutrition and their long-term health implications.

Biological Activities of this compound

| Biological Activity | Target/Effect | Reference(s) |

|---|---|---|

| Opioid Activity | Acts as a ligand for opioid receptors. | mdpi.comnih.gov |

| DPP-III Inhibition | Inhibits the activity of dipeptidyl peptidase III. | tandfonline.comethz.ch |

| PEP Inhibition | Inhibits the activity of prolyl endopeptidase. | bohrium.comoup.com |

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.